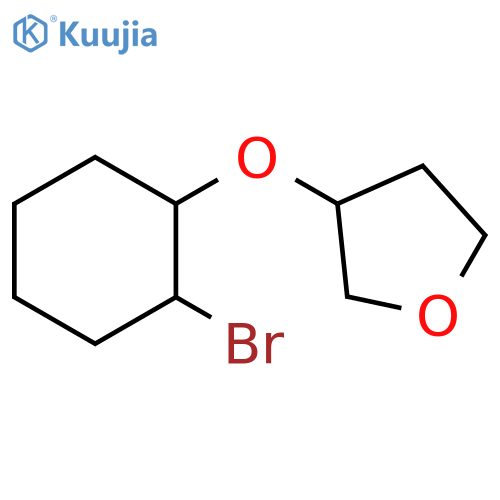Cas no 1340557-73-4 (3-(2-bromocyclohexyl)oxyoxolane)

1340557-73-4 structure
商品名:3-(2-bromocyclohexyl)oxyoxolane
3-(2-bromocyclohexyl)oxyoxolane 化学的及び物理的性質
名前と識別子
-
- 3-(2-bromocyclohexyl)oxyoxolane
- Furan, 3-[(2-bromocyclohexyl)oxy]tetrahydro-
- 3-((2-Bromocyclohexyl)oxy)tetrahydrofuran
-
- インチ: 1S/C10H17BrO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h8-10H,1-7H2
- InChIKey: WBYGCXGMKCPMCS-UHFFFAOYSA-N
- ほほえんだ: O1CCC(OC2CCCCC2Br)C1
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- ふってん: 299.7±40.0 °C(Predicted)
3-(2-bromocyclohexyl)oxyoxolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1134470-5.0g |
3-[(2-bromocyclohexyl)oxy]oxolane |
1340557-73-4 | 5g |
$2566.0 | 2023-05-23 | ||
| Enamine | EN300-1134470-10.0g |
3-[(2-bromocyclohexyl)oxy]oxolane |
1340557-73-4 | 10g |
$3807.0 | 2023-05-23 | ||
| Enamine | EN300-1134470-0.05g |
3-[(2-bromocyclohexyl)oxy]oxolane |
1340557-73-4 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
| Enamine | EN300-1134470-5g |
3-[(2-bromocyclohexyl)oxy]oxolane |
1340557-73-4 | 95% | 5g |
$2235.0 | 2023-10-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336713-250mg |
3-((2-Bromocyclohexyl)oxy)tetrahydrofuran |
1340557-73-4 | 98% | 250mg |
¥17582.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336713-50mg |
3-((2-Bromocyclohexyl)oxy)tetrahydrofuran |
1340557-73-4 | 98% | 50mg |
¥16070.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336713-100mg |
3-((2-Bromocyclohexyl)oxy)tetrahydrofuran |
1340557-73-4 | 98% | 100mg |
¥16821.00 | 2024-08-09 | |
| Enamine | EN300-1134470-0.1g |
3-[(2-bromocyclohexyl)oxy]oxolane |
1340557-73-4 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| Enamine | EN300-1134470-1.0g |
3-[(2-bromocyclohexyl)oxy]oxolane |
1340557-73-4 | 1g |
$884.0 | 2023-05-23 | ||
| Enamine | EN300-1134470-0.5g |
3-[(2-bromocyclohexyl)oxy]oxolane |
1340557-73-4 | 95% | 0.5g |
$739.0 | 2023-10-26 |
3-(2-bromocyclohexyl)oxyoxolane 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
1340557-73-4 (3-(2-bromocyclohexyl)oxyoxolane) 関連製品
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
